![molecular formula C24H18N12Ru B2745356 [Ru(bpm)3][Cl]2, AldrichCPR CAS No. 65034-88-0](/img/structure/B2745356.png)

[Ru(bpm)3][Cl]2, AldrichCPR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

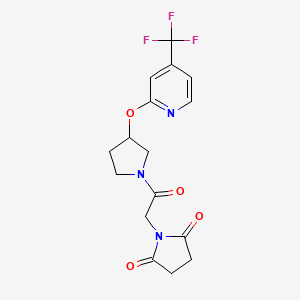

[Ru(bpm)3][Cl]2, also known as Dichlorotris(2,2′-bipyrimidine-N1,N1′)ruthenium(II) or Tris(2,2′-bipyrimide)ruthenium(II) dichloride, is a compound with the empirical formula C24H18Cl2N12Ru . It is used as a photoredox catalyst in direct methoxycyclization reactions .

Molecular Structure Analysis

The molecular structure of [Ru(bpm)3][Cl]2 consists of three 2,2’-bipyrimidine ligands coordinated to a central ruthenium atom, along with two chloride ions . The molecular weight of the compound is 646.46 .Chemical Reactions Analysis

[Ru(bpm)3][Cl]2 is used as a photoredox catalyst in direct methoxycyclization reactions . Photoredox catalysis involves the absorption of light by a photocatalyst, which can then participate in redox reactions.Physical and Chemical Properties Analysis

[Ru(bpm)3][Cl]2 is a powder with a melting point greater than 300 °C . Its SMILES string is C1(C2=NC=CC=N2)=NC=CC=N1.C3(C4=NC=CC=N4)=NC=CC=N3.C5(C6=NC=CC=N6)=NC=CC=N5.[Cl-].[Cl-].[Ru+2] .Applications De Recherche Scientifique

Electrogenerated Chemiluminescence (ECL)

[Ru(bpm)3][Cl]2 plays a significant role in the field of electrogenerated chemiluminescence (ECL). It is involved in reactions that lead to light emission, which is critical in various analytical applications. A notable example is the reaction of Ru(bpy)3(2+) with tri-n-propylamine (TPrA), which produces Ru(bpy)3(2+) and light emission. This process has been extensively studied and utilized in different bioanalytical applications (Miao, Choi, & Bard, 2002).

Applications in Bioanalysis

The electrochemiluminescence (ECL) of Ru(bpy)3 has been extensively researched for bio-related applications. Its use in constructing effective bioassays, including DNA, immunoassay, and functional nucleic acid sensors, is particularly noteworthy. This aspect highlights the compound's versatility and importance in modern bioanalytical chemistry (Wei & Wang, 2011).

Photochemistry and Photophysics

Studies on Ru(bpy)32+ and related systems, including bimolecular energy and electron-transfer processes, have provided insights into the tuning of excited state properties by changing ligands. These studies have applications in the development of artificial fireflies and molecular-level wires for energy and electron transfer (Balzani & Juris, 2001).

Chemiluminescent Reagent in Flow Streams

Ru(bpy)3 has been evaluated as a chemiluminescent reagent in flow streams. Its use in detecting various analytes, including amino acids, peptides, and NADH, demonstrates its potential in analytical chemistry applications (Lee & Nieman, 1995).

Detection of Amino Acids

[Ru(bPY)(2)dcb]Cl-2 monolayers have been utilized for the detection of amino acids. This application underscores the compound's utility in high-throughput quantitation, showing potential for integration with other techniques like FIA or LC systems (Dennany, O'Reilly, Keyes, & Forster, 2006).

ECL Detection in Analytical Chemistry

One-step synthesis of Ru(bpy)3Cl2-immobilized silica nanoparticles has been reported for use in ECL detection, demonstrating the compound's application in enhancing ECL signals and providing a linear range for detection of certain chemicals (Qian & Yang, 2007).

Catalysis and Water Oxidation

Ru(bpy)(tpy)H2O has been analyzed for its role in catalytic water oxidation. The findings from this research contribute to the understanding of catalytic mechanisms in water splitting, a significant area in modern chemistry (Pushkar, Moonshiram, Purohit, Yan, & Alperovich, 2014).

Mécanisme D'action

Target of Action

The primary target of [Ru(bpm)3][Cl]2, AldrichCPR is the methoxycyclization reactions . It acts as a photoredox catalyst in these reactions .

Mode of Action

This compound interacts with its targets through photoredox catalysis . Upon exposure to light, it can effectively catalyze single-electron-transfer (SET) processes . This interaction leads to changes in the methoxycyclization reactions, enabling them to proceed efficiently .

Biochemical Pathways

The compound affects the methoxycyclization pathways . The downstream effects of this interaction include the efficient production of methoxycyclization products .

Result of Action

The molecular effect of this compound’s action is the facilitation of methoxycyclization reactions

Action Environment

The action of this compound is influenced by environmental factors such as light exposure . As a photoredox catalyst, its activity, efficacy, and stability are directly related to the presence and intensity of light .

Orientations Futures

The use of [Ru(bpm)3][Cl]2 in photoredox catalysis represents an exciting area of research, particularly in the field of synthetic organic chemistry . Future work may explore new reactions facilitated by this catalyst, potentially leading to more efficient and sustainable chemical synthesis processes.

Propriétés

IUPAC Name |

2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNMJRXSLLELA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N12Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

![2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl-](/img/structure/B2745277.png)

![1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2745284.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2745295.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)